An In-depth Technical Guide to 3-Oxo-11-methyldodecanoyl-CoA: Structure, Properties, and Biological Significance
An In-depth Technical Guide to 3-Oxo-11-methyldodecanoyl-CoA: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
3-Oxo-11-methyldodecanoyl-CoA is a derivative of dodecanoyl-CoA, which is a 12-carbon fatty acyl-CoA. The structure is characterized by a ketone group at the third carbon (beta-position) and a methyl group at the eleventh carbon of the dodecanoyl chain, which is attached to a Coenzyme A molecule via a thioester bond.
Table 1: Chemical and Physical Properties of 3-Oxo-11-methyldodecanoyl-CoA and its Parent Compound.
| Property | 3-Oxo-11-methyldodecanoyl-CoA (Predicted) | 3-Oxododecanoyl-CoA (Known) |
| Molecular Formula | C34H58N7O18P3S | C33H56N7O18P3S[1] |
| Molecular Weight | 977.8 g/mol | 963.8 g/mol [1] |
| Monoisotopic Mass | 977.2772 g/mol | 963.26154013 Da[1] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 11-methyl-3-oxododecanethioate | S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxododecanethioate[1] |
| Physical State | Solid (Predicted) | Solid |
| Solubility | Predicted to be sparingly soluble in water | Practically insoluble in water[2] |
| XLogP3-AA | -1.2 (Predicted) | -1.7[1] |
| Hydrogen Bond Donor Count | 9 | 9[1] |
| Hydrogen Bond Acceptor Count | 23 | 23[1] |
Biological Role and Signaling Pathways
3-Oxo-acyl-CoAs are key intermediates in the mitochondrial beta-oxidation of fatty acids. This metabolic pathway is crucial for energy production, particularly during periods of fasting or prolonged exercise, where fatty acids are mobilized from adipose tissue and catabolized to produce acetyl-CoA.[3][4]
The acetyl-CoA generated from beta-oxidation enters the citric acid cycle (TCA cycle) to produce NADH and FADH2, which are subsequently used by the electron transport chain to generate ATP.[3][4] The presence of a methyl group at the 11th carbon of 3-Oxo-11-methyldodecanoyl-CoA suggests it is a branched-chain fatty acyl-CoA. The metabolism of such branched-chain fatty acids can sometimes involve alternative pathways or specific enzymes to handle the branch point.
Mitochondrial Beta-Oxidation Pathway
Long-chain fatty acyl-CoAs are transported into the mitochondrial matrix via the carnitine shuttle.[3][4] Once inside the matrix, they undergo a cyclical four-step process, with each cycle shortening the acyl chain by two carbons and producing one molecule of acetyl-CoA, one molecule of NADH, and one molecule of FADH2.[5][6]
Experimental Protocols
Due to the lack of specific literature on 3-Oxo-11-methyldodecanoyl-CoA, the following are generalized protocols for the synthesis and analysis of long-chain 3-oxo-acyl-CoAs, which can be adapted for this specific molecule.
A. Enzymatic Synthesis of 3-Oxoacyl-CoA
This protocol describes a general enzymatic synthesis of a 3-oxoacyl-CoA from its corresponding 3-hydroxyacyl-CoA precursor.
Materials:
-
L-3-Hydroxyacyl-CoA dehydrogenase
-
3-Hydroxy-11-methyldodecanoyl-CoA (substrate)
-
NAD+ (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Reaction vessel
-
Spectrophotometer or HPLC system for monitoring the reaction
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and the 3-hydroxy-11-methyldodecanoyl-CoA substrate in a reaction vessel.
-
Initiate the reaction by adding L-3-hydroxyacyl-CoA dehydrogenase to the mixture.
-
Incubate the reaction at an optimal temperature (typically 37°C).
-
Monitor the progress of the reaction by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH, or by periodically analyzing aliquots of the reaction mixture by HPLC.
-
Once the reaction is complete, the 3-Oxo-11-methyldodecanoyl-CoA product can be purified using solid-phase extraction or reversed-phase HPLC.
B. Analysis of Long-Chain Acyl-CoAs by HPLC-MS/MS
This protocol outlines a general method for the quantification of long-chain acyl-CoAs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Internal standard (e.g., a C17-CoA)[7]
-
Acetonitrile (B52724), water, and ammonium (B1175870) hydroxide (B78521) for mobile phases[8]
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
Triple quadrupole mass spectrometer
Procedure:
-
Sample Extraction: Homogenize the biological sample and add the internal standard. Extract the acyl-CoAs using an appropriate solvent system and purify them using SPE.[8]
-
HPLC Separation: Inject the extracted sample onto the reversed-phase column. Separate the acyl-CoAs using a gradient of mobile phases, such as water with ammonium hydroxide and acetonitrile with ammonium hydroxide.[8][10]
-
MS/MS Detection: Analyze the eluent from the HPLC using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[10] Use selected reaction monitoring (SRM) to quantify the target acyl-CoA and the internal standard based on their specific precursor-to-product ion transitions.[10]
-
Data Analysis: Quantify the amount of 3-Oxo-11-methyldodecanoyl-CoA in the sample by comparing its peak area to that of the internal standard.
Conclusion
3-Oxo-11-methyldodecanoyl-CoA, as an intermediate in branched-chain fatty acid metabolism, plays a role in cellular energy homeostasis. While specific research on this molecule is limited, understanding its properties and biological context can be inferred from the extensive knowledge of related long-chain acyl-CoAs. The provided protocols offer a foundation for researchers to synthesize and analyze this and other similar molecules, paving the way for further investigation into their specific functions and potential roles in health and disease.
References
- 1. 3-Oxododecanoyl-CoA | C33H56N7O18P3S | CID 16061158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 3-oxo-dodecanoyl-CoA (HMDB0062368) [hmdb.ca]
- 3. aocs.org [aocs.org]
- 4. Fatty acid beta oxidation | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Beta oxidation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 9. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
